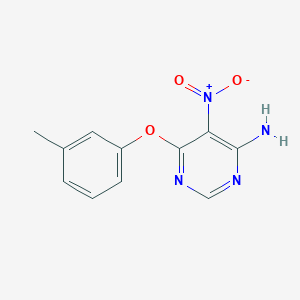
5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves several methods. The main sections include synthesis methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms . The chemistry described in the papers was mainly carried out under microwave irradiation in an eco-friendly approach .Molecular Structure Analysis
Pyrimidines are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction . The molecular structure of “5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine” would be similar to other pyrimidine derivatives.Chemical Reactions Analysis
The chemical reactions of pyrimidines involve the reactivities of the substituents linked to the ring carbon and nitrogen atoms . The specific reactions of “5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine” would depend on the specific conditions and reagents used.Scientific Research Applications
Chemical Reactions and Synthesis
- Reactions with Amines and Thiols: 4-amino-5-nitro-6-phenylethynylpyrimidines, similar in structure to 5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine, engage in regio- and stereoselective addition reactions with primary and secondary amines and thiols (Čikotienė et al., 2007).
- Efficient Microwave-Assisted Synthesis: A study demonstrated the efficient synthesis of related 6-nitro-5H-thiazolo[3,2-a]pyrimidin-5-ones under microwave irradiation, which could be extended to compounds similar to 5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine (Djekou et al., 2006).
- Nucleophilic Ring-Opening: The effects of nucleophiles on the structure of compounds like 6-nitrotriazolo[1,5-a]pyrimidinones have been studied, showing the potential for ring-opening reactions (Ulomsky et al., 2001).
- Synthesis and Chlorination: Research on pyrimidin-4-ols with 5-nitrogen functionality, akin to 5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine, has explored various synthesis routes and chlorination reactions (Harnden & Hurst, 1990).
Biological and Medicinal Applications
- Antimicrobial Activities: The synthesis of pyridothienopyrimidines and related compounds demonstrated potential antimicrobial activities, suggesting similar uses for 5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine (Abdel-rahman et al., 2002).
- Synthesis of Tetrahydropteridine Stereosisomers: This study involved the synthesis of tetrahydropteridine C6-stereoisomers, indicating potential applications in biological systems (Bailey et al., 1992).
- Fused Azolo[1,5-a]pteridines and Azolo[5,1-b]purines: Nitration of azolo[1,5-a]pyrimidin-7-amines led to nitration products in the pyrimidine ring, which could be relevant for similar compounds (Gazizov et al., 2020).
Sensors and Analytical Applications
- Colorimetric and Fluorometric Sensors: Novel pyrimidine-based receptors were synthesized, exhibiting potential as colorimetric and fluorometric turn-off sensors (Gupta et al., 2016).
Future Directions
The future directions for research on “5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine” and similar compounds could involve further exploration of their synthesis, properties, and biological activities. This could help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .
properties
IUPAC Name |
6-(3-methylphenoxy)-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-7-3-2-4-8(5-7)18-11-9(15(16)17)10(12)13-6-14-11/h2-6H,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPMICYEIDJINC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

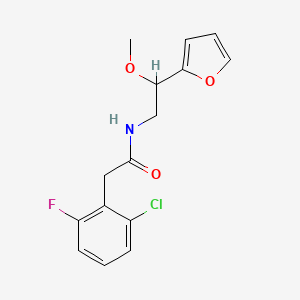
![4-({5-Chloropyrazolo[1,5-a]pyrimidin-3-yl}methyl)-decahydroquinoxalin-2-one](/img/structure/B2802463.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-yl)propanamide](/img/structure/B2802464.png)
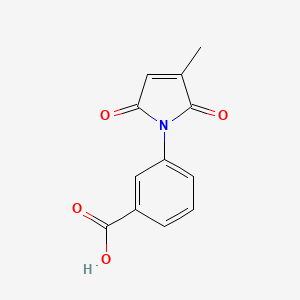
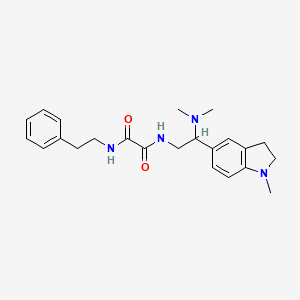
![7-(2-ethoxyethyl)-1,3-dimethyl-8-{[(4-methylphenyl)amino]methyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2802470.png)
![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B2802471.png)
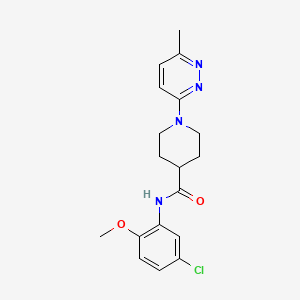
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2802473.png)
![tert-Butyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B2802479.png)
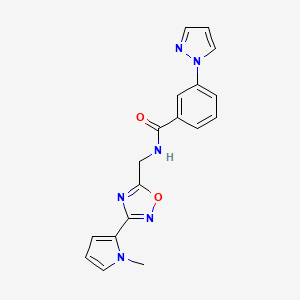
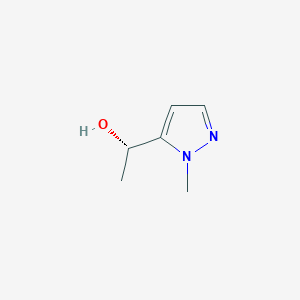
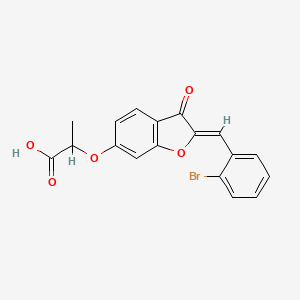
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(3-nitrophenyl)prop-2-enoate](/img/structure/B2802485.png)